

# Application Notes and Protocols for 5-Aminosalicylic acid-13C6 in NMR Spectroscopy

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## Compound of Interest

Compound Name: 5-Aminosalicylic acid-13C6

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These application notes provide a comprehensive overview of the uses of **5-Aminosalicylic acid-13C6** (5-ASA-13C6) in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled compound serves as a powerful tool for drug metabolism studies, pharmacokinetic analyses, and for elucidating the mechanism of action of 5-ASA, a frontline treatment for inflammatory bowel disease (IBD).

## Introduction to 5-Aminosalicylic Acid (5-ASA)

5-Aminosalicylic acid, also known as mesalamine, is an anti-inflammatory drug widely used for the treatment of IBD, including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colonic mucosa. Understanding its metabolic fate is crucial for optimizing drug delivery and efficacy. The primary metabolic pathway for 5-ASA is N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a metabolite considered to be therapeutically inactive.<sup>[1]</sup> This acetylation is carried out by both human N-acetyltransferase 1 (NAT1) in the intestinal mucosa and liver, and significantly, by various acetyltransferases produced by the gut microbiota.<sup>[1][2][3]</sup>

The use of 5-ASA fully labeled with Carbon-13 (5-ASA-13C6) in conjunction with NMR spectroscopy offers a highly sensitive and specific method to trace the parent drug and its metabolites in biological samples. This allows for precise quantification and characterization of metabolic pathways without the need for radioactive labeling.<sup>[4]</sup>

# Applications of 5-Aminosalicylic acid- $^{13}\text{C}_6$ in NMR Spectroscopy

The uniform labeling of 5-ASA with  $^{13}\text{C}$  enhances the NMR signal significantly, enabling a range of applications:

- **Metabolic Pathway Elucidation:** Tracing the  $^{13}\text{C}$  label allows for the unambiguous identification and quantification of metabolites, providing a detailed map of the metabolic pathways of 5-ASA in various biological systems, including the significant role of the gut microbiome in its N-acetylation.[\[3\]](#)[\[5\]](#)
- **Quantitative Analysis (qNMR):** 5-ASA- $^{13}\text{C}_6$  can be used as an internal standard for the accurate quantification of unlabeled 5-ASA and its metabolites in complex biological matrices such as plasma, urine, and fecal extracts.[\[4\]](#)
- **Pharmacokinetic Studies:** By monitoring the appearance and disappearance of  $^{13}\text{C}$ -labeled 5-ASA and its metabolites over time, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) can be determined.
- **Drug-Microbiome Interaction Studies:** The labeled compound is an invaluable tool for investigating the specific contributions of different gut microbial species and their enzymes to the metabolism and potential inactivation of 5-ASA.[\[3\]](#)[\[5\]](#)

## Quantitative Data

The following table summarizes the  $^{13}\text{C}$  NMR chemical shifts for 5-Aminosalicylic acid (Mesalazine). These values are essential for the identification and analysis of the compound and its metabolites in NMR spectra.

Carbon Atom	Chemical Shift (ppm)
C1	~172
C2	~110
C3	~148
C4	~120
C5	~130
C6	~118
C7 (COOH)	~172

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, pH, and temperature. The provided data is based on solid-state NMR of mesalazine and may differ in solution.

## Experimental Protocols

### Protocol 1: In Vitro Metabolism of 5-ASA-13C6 by Gut Microbiota

This protocol describes a general workflow for studying the metabolism of 5-ASA-13C6 by gut microbial communities.

#### 1. Sample Preparation:

- Prepare an anaerobic culture medium suitable for gut bacteria.
- In an anaerobic chamber, inoculate the medium with a fecal slurry from a healthy donor or a patient with IBD.
- Add 5-ASA-13C6 to the culture at a final concentration of 100  $\mu$ M.
- Incubate the culture at 37°C for various time points (e.g., 0, 6, 12, 24 hours).
- At each time point, collect an aliquot of the culture and centrifuge to separate the bacterial cells from the supernatant.
- Extract the metabolites from both the supernatant and the bacterial pellet using a suitable solvent (e.g., methanol/chloroform/water extraction).

- Lyophilize the extracts and reconstitute in a deuterated NMR solvent (e.g., D<sub>2</sub>O with a known concentration of an internal standard like DSS).

## 2. NMR Data Acquisition:

- Transfer the reconstituted sample to a 5 mm NMR tube.
- Acquire a 1D <sup>13</sup>C NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- Key acquisition parameters to consider:
  - Pulse Program: A standard 1D <sup>13</sup>C experiment with proton decoupling (e.g., zgpg30).
  - Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or higher, depending on the sample concentration).
  - Relaxation Delay (d1): At least 5 times the longest T<sub>1</sub> relaxation time of the carbons of interest to ensure full relaxation and accurate quantification.
  - Acquisition Time (aq): Sufficient to achieve good digital resolution.
  - Temperature: Maintain a constant temperature (e.g., 298 K).

## 3. Data Analysis:

- Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
- Reference the spectrum to the internal standard.
- Identify the peaks corresponding to 5-ASA-<sup>13</sup>C6 and its metabolites by comparing the chemical shifts to known values.
- Integrate the peaks of interest to determine the relative concentrations of the parent compound and its metabolites at each time point.
- Plot the concentration changes over time to determine the rate of metabolism.

# Protocol 2: Quantitative NMR (qNMR) for 5-ASA in Biological Samples

This protocol outlines the use of 5-ASA-<sup>13</sup>C6 as an internal standard for the quantification of unlabeled 5-ASA in a biological sample.

## 1. Sample Preparation:

- Prepare a stock solution of 5-ASA-<sup>13</sup>C6 of a precisely known concentration in a suitable deuterated solvent.

- To a known volume or weight of the biological sample (e.g., plasma, urine), add a precise amount of the 5-ASA-13C6 internal standard solution.
- Perform an appropriate extraction procedure to isolate the analyte and the internal standard.
- Reconstitute the final extract in the same deuterated solvent used for the internal standard.

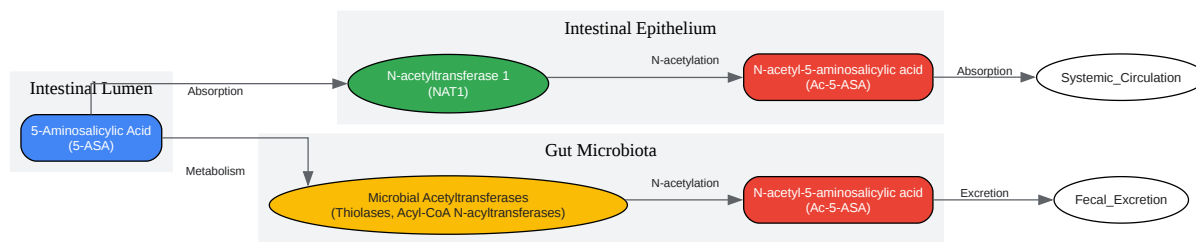
## 2. NMR Data Acquisition:

- Acquire a 1D <sup>13</sup>C NMR spectrum as described in Protocol 1. It is crucial to ensure the acquisition parameters are set for quantitative analysis (i.e., long relaxation delay).

## 3. Data Analysis:

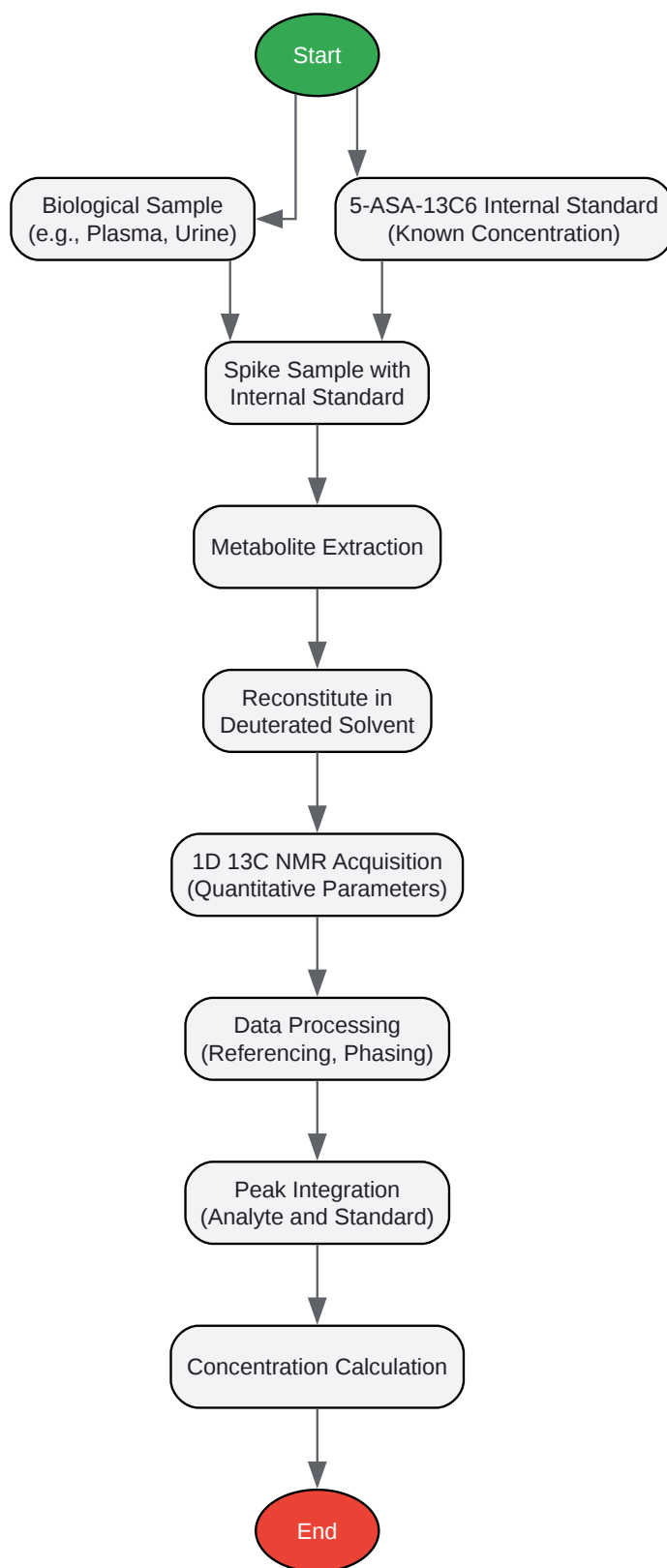
- Identify a well-resolved peak for both unlabeled 5-ASA and 5-ASA-13C6.
- Integrate the selected peaks.
- Calculate the concentration of unlabeled 5-ASA in the original sample using the following formula:

## Visualizations



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### Metabolic Pathway of 5-Aminosalicylic Acid (5-ASA)



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### Quantitative NMR (qNMR) Workflow for 5-ASA Analysis

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